6,7-dimethoxyquinolin-4(3H)-one
Description
Historical Context and Discovery
The historical development of quinolin-4-one derivatives traces back to the late nineteenth century, when the first synthesis of quinolinones was accomplished. The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, established the foundational methodology for quinoline derivative preparation through the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. This groundbreaking work provided the synthetic framework that would later enable the development of more complex quinolinone structures, including this compound.
The evolution of quinolinone chemistry continued throughout the twentieth century, with researchers recognizing the potential of these heterocyclic compounds in pharmaceutical applications. The specific development of this compound emerged from the broader investigation into methoxy-substituted quinolinones, driven by the understanding that methoxy substituents could significantly influence biological activity and pharmacokinetic properties. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 304904-61-8, establishing its unique identity within the chemical literature.
The systematic study of this compound gained momentum as researchers explored the structure-activity relationships of quinolinone derivatives. The presence of methoxy groups at the 6 and 7 positions was found to impart specific electronic and steric properties that enhanced the compound's potential as a pharmaceutical intermediate. This discovery aligned with the broader trend in medicinal chemistry toward developing targeted molecular scaffolds with predictable biological activities.
Significance in Heterocyclic Chemistry
This compound occupies a prominent position within heterocyclic chemistry due to its unique structural features and versatile reactivity profile. Heterocycle-fused quinolinone scaffolds represent privileged structures in drug discovery, as these derivatives exhibit various biological activities that allow them to function as anti-inflammatory, anticancer, antidiabetic, and antipsychotic agents. The quinolinone core provides a stable aromatic framework while maintaining reactive sites that facilitate chemical modification and functionalization.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the quinolin-4-one family. Quinolin-4-ones exist in tautomeric equilibrium between the 4-quinolone form and the 4-hydroxyquinoline form, with the keto form typically predominating. This tautomeric behavior influences the compound's chemical reactivity and biological interactions, making it a valuable subject for mechanistic studies in heterocyclic chemistry.
The methoxy substitution pattern in this compound provides specific advantages in synthetic chemistry applications. Methoxy groups serve as electron-donating substituents that can activate the aromatic ring toward electrophilic substitution reactions while simultaneously providing sites for further chemical modification through demethylation or other functional group transformations. This versatility makes the compound particularly valuable as a synthetic intermediate in complex molecule construction.
Furthermore, the compound's stability under normal conditions, combined with its solubility in various organic solvents, enhances its utility in diverse chemical transformations. These properties facilitate its incorporation into multi-step synthetic sequences and enable its use in both academic research and industrial applications.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "quinolin-4(3H)-one" indicates the presence of a quinoline ring system with a ketone functionality at position 4 and a hydrogen atom at position 3, as reflected in the 3H designation. The numerical prefixes "6,7-dimethoxy" specify the positions and nature of the methoxy substituents on the quinoline ring.
Table 1: Structural Classification and Identifiers of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Chemical Abstracts Service Number | 304904-61-8 |
| PubChem Compound Identifier | 22478245 |
| Systematic Name | This compound |
| Alternative Names | 6,7-Dimethoxy-3H-quinolin-4-one; 4(3H)-Quinolinone, 6,7-dimethoxy-; 6,7-dimethoxy-4(3H)-Quinolinone |
The structural classification of this compound places it within the broader category of substituted quinolinones, specifically as a methoxy-substituted derivative. The quinoline ring system consists of a benzene ring fused to a pyridine ring, with the ketone functionality located at position 4 of the pyridine portion. The methoxy groups at positions 6 and 7 are situated on the benzene ring portion of the quinoline system.
The three-dimensional structure of this compound exhibits planarity typical of aromatic heterocycles, with the methoxy groups extending slightly out of the plane due to their sp³ hybridized oxygen atoms. This structural arrangement influences the compound's electronic distribution and contributes to its specific chemical and biological properties.
Importance in Pharmaceutical Research
The pharmaceutical significance of this compound stems from its demonstrated biological activity and its utility as a synthetic intermediate in drug development. Research has revealed that this compound exhibits significant anticancer properties, with studies showing cytotoxic effects against various cancer cell lines including those derived from breast, colon, and lung cancers. These findings position the compound as a potential lead structure for anticancer drug development.
Table 2: Pharmaceutical Research Applications of this compound
The compound's role as an enzyme inhibitor represents another significant aspect of its pharmaceutical importance. Studies have indicated potential inhibitory activity against various kinases, which play crucial roles in cellular processes including signal transduction, cell division, and apoptosis. This inhibitory capacity suggests possible applications in developing targeted therapies for diseases characterized by dysregulated kinase activity.
Research into the antibacterial properties of this compound has revealed activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. While quinolinone derivatives have a well-established history as antibacterial agents, the specific substitution pattern in this compound may offer advantages in terms of spectrum of activity or resistance profile.
The structural features of this compound also make it valuable as a synthetic intermediate in pharmaceutical research. The presence of reactive sites allows for chemical modification to generate libraries of related compounds for structure-activity relationship studies. This capability is particularly important in medicinal chemistry, where systematic structural modifications are used to optimize biological activity, selectivity, and pharmacokinetic properties.
The compound's stability under normal conditions and its compatibility with various chemical transformations further enhance its utility in pharmaceutical research. These properties enable its incorporation into complex synthetic schemes and facilitate scale-up for process development in drug manufacturing applications.
Properties
IUPAC Name |
6,7-dimethoxy-3H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZXZSDYBVSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625989 | |
| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304904-61-8 | |
| Record name | 6,7-Dimethoxyquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Condensation to Form Key Intermediates
Starting Material: 3,4-dimethoxyacetophenone is nitrated using nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone. This step introduces a nitro group ortho to the acetyl group, facilitating subsequent cyclization.
Condensation: The nitroacetophenone intermediate condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, specifically 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This step is crucial for setting up the molecular framework for ring closure.
Reductive Cyclization to 4-Hydroxy-6,7-dimethoxyquinoline
The enaminone intermediate undergoes catalytic hydrogenation, which simultaneously reduces the nitro group and promotes intramolecular cyclization, yielding 4-hydroxy-6,7-dimethoxyquinoline. This step is typically performed under mild hydrogenation conditions with palladium or other suitable catalysts.
Alternative solvents such as dimethylformamide (DMF), tetrachloroethane, phenyl ether, dimethylbenzene, or thermal oil are employed to optimize reaction conditions and yields.
Chlorination to 4-Chloro-6,7-dimethoxyquinoline (Optional Intermediate)
- 4-Hydroxy-6,7-dimethoxyquinoline can be chlorinated using chlorinating agents (e.g., phosphorus trichloride or other chlorinating reagents) to afford 4-chloro-6,7-dimethoxyquinoline. This intermediate is valuable for further nucleophilic substitution reactions to introduce various substituents at position 4.
Alternative Synthetic Routes
Via 3,4-Dimethoxyaniline and Ethoxymethylene Malonate
A different synthetic approach starts with 3,4-dimethoxyaniline reacting with ethoxymethylene malonate to form intermediates that, upon heating and hydrolysis, yield 4-hydroxyquinoline derivatives. Subsequent decarboxylation and chlorination steps lead to 4-chloro-6,7-dimethoxyquinoline.
This route involves nucleophilic substitution and thermal cyclization reactions at elevated temperatures (~250°C) and is suitable for scale-up due to the availability of starting materials and relatively straightforward reaction conditions.
Conversion to 6,7-Dimethoxyquinolin-4(3H)-one
The 4-hydroxy or 4-chloro derivatives of 6,7-dimethoxyquinoline can be converted to the 4(3H)-one form (this compound) by hydrolysis or nucleophilic substitution, depending on the substituent at position 4.
Hydrolysis of 4-chloro-6,7-dimethoxyquinoline under acidic or basic conditions leads to the formation of the 4-hydroxyquinolinone tautomer, which is the desired this compound.
Summary Table of Preparation Steps
Research Findings and Yields
The nitration and condensation steps typically proceed with high selectivity and good yields, often above 80% for each step under optimized conditions.
Catalytic hydrogenation and ring closure steps yield 4-hydroxy-6,7-dimethoxyquinoline with yields ranging from 70% to 90%, depending on catalyst and reaction parameters.
Chlorination reactions to produce 4-chloro derivatives are efficient, with yields reported above 85% and are suitable for scale-up.
Final conversion to the quinolin-4(3H)-one form is generally quantitative under hydrolysis conditions.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinolin-4-one derivatives.
Reduction: 6,7-Dimethoxyquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research has shown that 6,7-dimethoxyquinolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Cancer (A549)
In vitro studies indicate that this compound may inhibit the HGF/c-Met signaling pathway, which is crucial for tumor growth and metastasis. For instance, a study found that derivatives of this compound demonstrated significant inhibitory effects on c-Met with an IC50 value of 0.030 ± 0.008 µM .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It shows activity against strains such as:
- Staphylococcus aureus
- Escherichia coli
However, further studies are necessary to explore its effectiveness against a broader range of bacterial pathogens.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in cellular processes. Notably, it has shown potential inhibitory activity against kinases that are implicated in cancer progression.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
-
Antibacterial Testing :
- In laboratory settings, the compound was tested against various bacterial strains, showing promising results that warrant further exploration into its clinical applications.
-
Enzyme Interaction Studies :
- Research indicated that the compound interacts with specific proteins involved in cancer cell signaling pathways, potentially leading to new therapeutic strategies.
Mechanism of Action
The mechanism of action of 6,7-dimethoxyquinolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Tetrahydroisoquinoline Derivatives
Compounds such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) share the 6,7-dimethoxy motif but differ in their heterocyclic frameworks and substituents (e.g., carboxylate or sulfonyl groups) . These modifications influence pharmacokinetic properties, such as solubility and metabolic stability. For instance, sulfonyl-containing derivatives like 6e may exhibit enhanced bioavailability due to improved hydrogen-bonding capacity .
Quinazolinone Derivatives
6,7-Dimethoxy-4(3H)-quinazolinone (C₁₀H₁₀N₂O₃; CAS 13794-72-4) replaces the quinolinone oxygen with a second nitrogen atom, forming a quinazoline core . Quinazolinones are frequently explored as kinase inhibitors, suggesting distinct therapeutic applications compared to quinolinones .
Methylenedioxy-Substituted Quinolinones
6,7-Methylenedioxyquinolin-2(1H)-one derivatives feature a fused methylenedioxy bridge instead of two methoxy groups . This modification increases lipophilicity and may improve blood-brain barrier penetration. For example, 4-(3-fluorophenyl)-6,7-methylenedioxyquinolin-2(1H)-one (12m) demonstrates synthetic feasibility via cyclization with polyphosphoric acid (PPA), yielding a stable crystalline product .
Chlorinated and Alkylated Analogs
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one introduces chlorine and methyl groups, which enhance steric bulk and electronic effects. Such substitutions are associated with increased biological potency but may also elevate toxicity risks . The compound’s synthesis via microwave-assisted methods using indium(III) chloride highlights efficient catalytic routes for complex heterocycles .
Tetrahydroquinolone Derivatives
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (C₁₀H₁₃NO) shares a reduced quinolinone core but lacks methoxy groups. Its synthesis employs HPLC and NMR for purity validation, emphasizing rigorous quality control in preclinical development .
Structural and Functional Comparison Table
Key Research Findings
- Bioactivity: Quinolinones and quinazolinones are prioritized in anticancer and antimicrobial research due to their heterocyclic frameworks .
- Synthetic Efficiency : Microwave-assisted methods (e.g., for chlorinated analogs) reduce reaction times from hours to minutes compared to traditional acid-catalyzed routes .
- Commercial Availability: this compound is supplied by multiple vendors, underscoring its industrial relevance, while specialized analogs like 6,7-dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one remain niche research chemicals .
Biological Activity
6,7-Dimethoxyquinolin-4(3H)-one is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C10H10N2O2. Its structure includes a quinoline core substituted with methoxy groups at positions 6 and 7, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death in cancer cells .
- Tyrosine Kinase Inhibition : Research indicates that derivatives of this compound can inhibit c-Met, a receptor tyrosine kinase involved in cancer progression. For instance, certain anilinoquinolines derived from this structure demonstrated potent inhibitory activity against c-Met with IC50 values as low as 0.030 µM .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:
Case Studies
- In Vitro Studies : A study evaluated the anticancer activity of various 6,7-dimethoxyquinoline derivatives against the NCI-60 cancer cell line panel. Compounds exhibited significant growth inhibition with some achieving GI% values between 62-65%, indicating strong potential as anticancer agents .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding modes of these compounds at the ATP-binding site of c-Met kinase, supporting their role as inhibitors in cancer therapy .
This compound interacts with several biochemical pathways:
- Metabolism : It is metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can influence cellular processes.
- Transport Mechanism : The compound's cellular uptake is facilitated by ATP-binding cassette (ABC) transporters, which play a crucial role in drug disposition and efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-dimethoxyquinolin-4(3H)-one and its derivatives?
- Methodology :
- Heteroatom substitution : Replace the oxygen heteroatom in the benzoxazinone core with amino acids/dipeptides via reflux in the presence of acidic or basic catalysts (e.g., InCl₃) .
- Microwave-assisted synthesis : Utilize microwave irradiation (e.g., 360 W for 5 minutes) with silica gel and catalytic indium(III) chloride to improve reaction efficiency and yield (e.g., 63% yield for a derivative) .
- Reductive amination : Use LiAlH₄ followed by SOCl₂ treatment to reduce intermediates and introduce functional groups .
- Key considerations : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) .
Q. What safety precautions are critical when handling this compound derivatives?
- Hazard identification :
- Acute toxicity (oral) : Category 4 (H302) .
- Skin/eye irritation : Category 2 (H315, H319) .
- Respiratory tract irritation : Category 3 (H335) .
- Safety protocols :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Store compounds in airtight containers away from light/moisture.
- Follow first-aid measures (e.g., rinse eyes/skin with water, seek medical attention) .
Q. What analytical techniques are suitable for characterizing this compound derivatives?
- Spectrophotometry : Quantify anticholinesterase activity using Ellman’s reagent (detection at 412 nm for 5-thio-2-nitrobenzoic acid) .
- X-ray crystallography : Resolve molecular structures (e.g., dihedral angles, π-π stacking interactions) for confirmation of stereochemistry .
- NMR/LC-MS : Validate purity and structural integrity (e.g., ¹H/¹³C NMR for functional group analysis) .
Advanced Research Questions
Q. How can researchers evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound derivatives?
- Experimental design :
- Ellman’s assay : Incubate derivatives with AChE and DTNB (5,5'-dithiobis-2-nitrobenzoic acid) in pH 8.0 buffer. Measure absorbance at 412 nm to calculate IC₅₀ values .
- Reference controls : Compare with donepezil (IC₅₀ = 2.4±0.06 mg/mL) .
- Data interpretation :
| Derivative (Residue) | IC₅₀ (mg/mL) |
|---|---|
| Glycylglycine | 1.8±0.36 |
| Glycylleucine | 2.1±0.45 |
| Donepezil (Reference) | 2.4±0.06 |
| Derivatives with dipeptide residues show superior inhibition (p<0.05) . |
Q. How can the anti-amyloid aggregation potential of these derivatives be assessed?
- Methodology :
- Congo red binding assay : Incubate β-amyloid (1-42) with derivatives and measure aggregation via fluorescence/absorbance shifts .
- Statistical thresholds : Significant reduction (>50% aggregation inhibition) compared to GV-791 (reference compound) .
Q. What strategies optimize the bioavailability of this compound derivatives for CNS targeting?
- Structural modifications :
- Introduce hydrophilic groups (e.g., glycylglycine) to improve blood-brain barrier permeability .
- Reduce logP via methoxy-ethoxy substitutions to enhance solubility .
Q. How can researchers resolve contradictions in activity data across studies?
- Data validation :
- Replicate experiments under standardized conditions (e.g., pH, temperature, enzyme batches) .
- Apply statistical rigor (e.g., triplicate measurements, ANOVA for inter-study variability) .
Q. How to design in vivo models for evaluating neuroprotective effects of these derivatives?
- Model selection :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
